molecular formula C23H28N2O3S B3979114 N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE

N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B3979114
M. Wt: 412.5 g/mol
InChI Key: BEKSZZADERJDGR-UHFFFAOYSA-N
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Description

N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE: is a complex organic compound that features a bicyclic structure

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-16-7-6-10-22(17(16)2)25(29(27,28)20-8-4-3-5-9-20)15-23(26)24-21-14-18-11-12-19(21)13-18/h3-10,18-19,21H,11-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKSZZADERJDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2CC3CCC2C3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps:

    Formation of the Bicyclo[2.2.1]heptane Core: This step involves the preparation of the bicyclo[2.2.1]heptane core, which can be synthesized through Diels-Alder reactions or other cycloaddition reactions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the bicyclo[2.2.1]heptane derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Acetamide Group: The final step involves the attachment of the acetamide group through amidation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[2.2.1]heptane core, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can be employed to modify the sulfonamide or acetamide groups, potentially converting them to amines or other derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO₄, CrO₃, and PCC.

    Reduction: Reducing agents such as LiAlH₄, NaBH₄, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor antagonists. The bicyclo[2.2.1]heptane core is known to interact with various biological targets, making it a valuable scaffold in drug discovery.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, depending on their specific functional groups and molecular targets.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets. The bicyclo[2.2.1]heptane core can fit into hydrophobic pockets of proteins, while the sulfonamide and acetamide groups can form hydrogen bonds or electrostatic interactions with amino acid residues. This allows the compound to modulate the activity of enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-ol: This compound shares the bicyclo[2.2.1]heptane core but lacks the sulfonamide and acetamide groups.

    N-(Bicyclo[2.2.1]heptan-2-yl)acetamide: Similar structure but without the aromatic sulfonamide group.

    Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide: Contains a similar bicyclic structure with different functional groups.

Uniqueness

N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE is unique due to its combination of the bicyclo[2.2.1]heptane core with both sulfonamide and acetamide groups. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE
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N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE

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